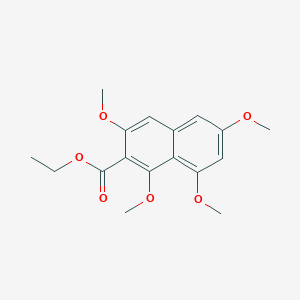

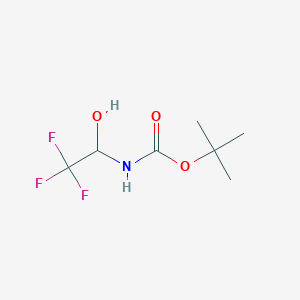

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate” is a chemical compound with the formula C7H12F3NO3 and a molecular weight of 215.1703 . It is also known as flutolanil, a fungicide that belongs to the class of N-carbamyl cyclic amine.

Molecular Structure Analysis

The molecular structure of “tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate” can be represented by the IUPAC Standard InChI: InChI=1S/C7H12F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h4,12H,1-3H3,(H,11,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate” include a molecular weight of 215.1703 . Further specific properties like boiling point, melting point, and density are not provided in the search results.Scientific Research Applications

Chemoselective Transformation of Amino Protecting Groups

Sakaitani and Ohfune (1990) discussed the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) from commonly used amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) by treatment with tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2, respectively. This novel species, upon activation with fluoride ion, reacts with a variety of electrophiles to give N-ester type compounds in high yield, demonstrating a chemoselective transformation strategy that could be beneficial in synthetic chemistry applications (Sakaitani & Ohfune, 1990).

Enantioselective Synthesis of Carbocyclic Analogues

Ober et al. (2004) reported on tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of this compound confirmed the relative substitution of the cyclopentane ring, which is crucial for the synthesis of nucleotide analogues (Ober et al., 2004).

Photocatalyzed Amination for Amino Chromones

Wang et al. (2022) described a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor. This established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, indicating its potential in medicinal chemistry for constructing diverse amino pyrimidines (Wang et al., 2022).

N-(Boc) Nitrone Equivalents

Guinchard et al. (2005) synthesized tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their behavior as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds were highlighted as useful building blocks in organic synthesis, offering a novel class of N-(Boc) nitrone equivalents (Guinchard, Vallée, & Denis, 2005).

properties

IUPAC Name |

tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h4,12H,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTJYNRKBXOBCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333981 |

Source

|

| Record name | tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |

CAS RN |

17049-74-0 |

Source

|

| Record name | tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B107261.png)